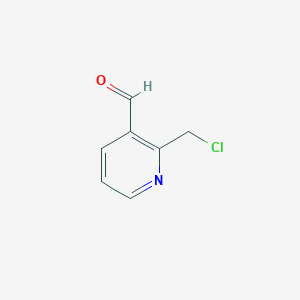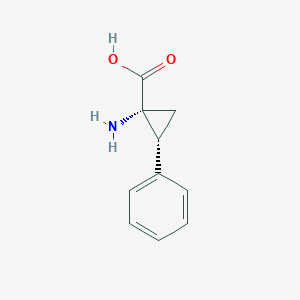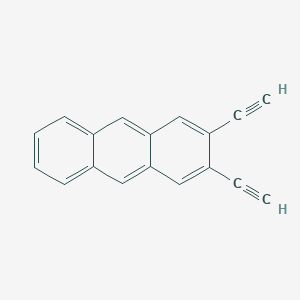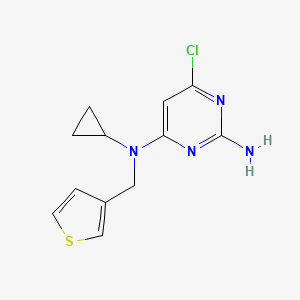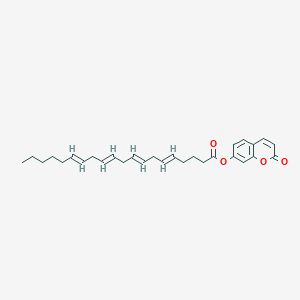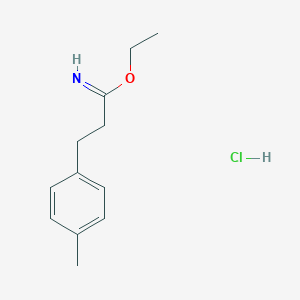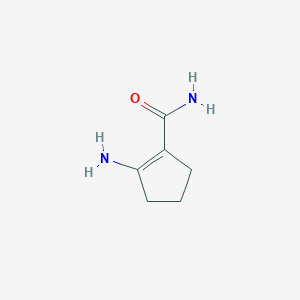
2-Aminocyclopent-1-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminocyclopent-1-enecarboxamide is an organic compound with the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol . This compound is characterized by a cyclopentene ring with an amino group and a carboxamide group attached to it. It is primarily used in laboratory research and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-Aminocyclopent-1-enecarboxamide involves the reaction of cyclopentanone with ammonium hydroxide. The reaction is typically carried out at low temperatures to ensure the formation of the desired product . Another method involves the chemical reduction of silver iodide with sodium borohydride to form 2-aminocyclopent-1-ene-1-carbodithioic acid, which can then be converted to this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in small quantities for research purposes. The synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminocyclopent-1-enecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Aminocyclopent-1-enecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Aminocyclopent-1-enecarboxamide involves its interaction with specific molecular targets, such as GABA receptors. The compound can act as an antagonist at these receptors, inhibiting their activity and leading to various physiological effects . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
2-Aminocyclopent-1-enecarboxamide can be compared with other similar compounds, such as:
4-Aminocyclopent-1-enecarboxamide: This compound has a similar structure but differs in the position of the amino group.
2-Aminocyclopent-1-ene-1-carbodithioic acid: This compound has a similar cyclopentene ring but contains a carbodithioic acid group instead of a carboxamide group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-aminocyclopentene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-5-3-1-2-4(5)6(8)9/h1-3,7H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSGIISKABSNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Rel-(3aR,8aS)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B13347032.png)
![2-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13347034.png)
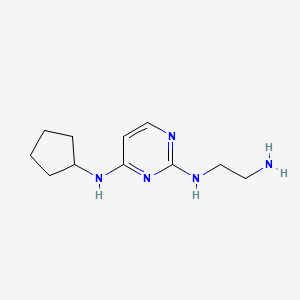
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13347045.png)
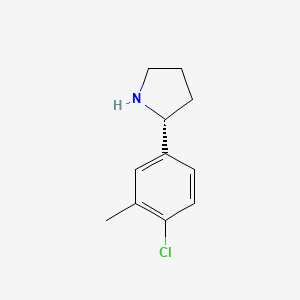
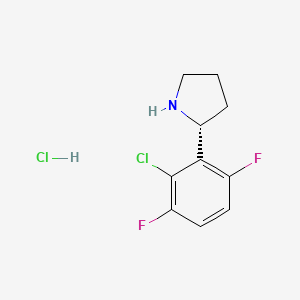
![1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene](/img/structure/B13347072.png)
